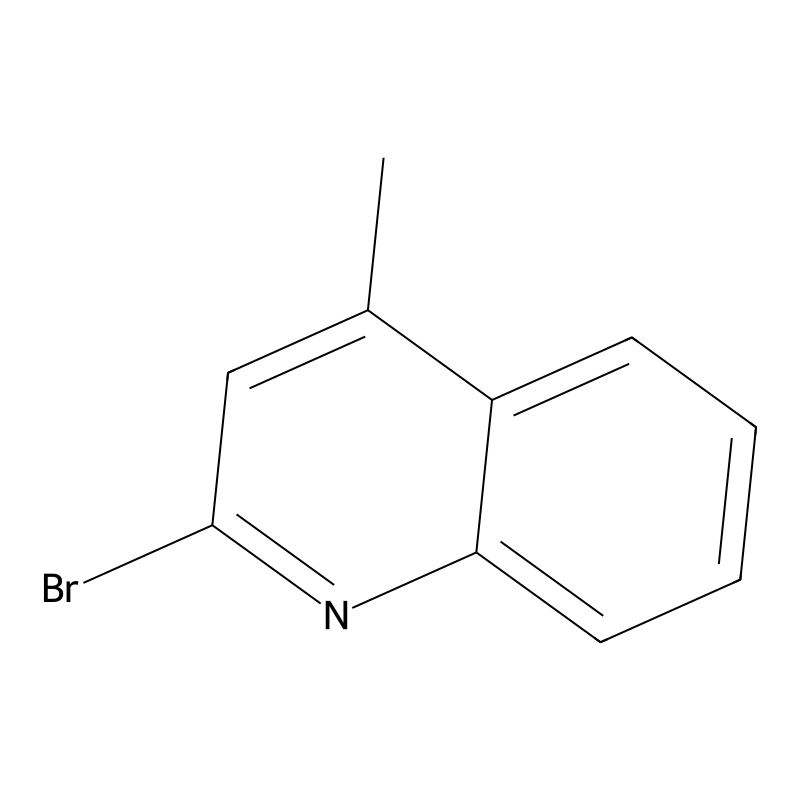

2-Bromo-4-methylquinoline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Complex Molecules:

-Bromo-4-methylquinoline can serve as a building block in the synthesis of more complex molecules with various potential applications. Studies have shown its use in the synthesis of:

- Amides: Reacting 2-bromo-4-methylaniline with ethyl or methyl imidazo[1,2-a]pyridine-2-carboxylates in the presence of Me3Al can yield amides, which are important functional groups in various molecules [1].

Source

[1] Sigma-Aldrich. (n.d.). 2-Bromo-4-methylaniline 98% | CAS: 583-68-6 | Sigma-Aldrich.

2-Bromo-4-methylquinoline is an organic compound with the molecular formula and a molecular weight of 222.08 g/mol. It features a quinoline structure, characterized by a fused benzene and pyridine ring, with a bromine atom and a methyl group at the 2 and 4 positions, respectively. This compound is notable for its potential applications in pharmaceuticals and material sciences due to its unique chemical properties.

The reactivity of 2-Bromo-4-methylquinoline primarily involves electrophilic substitution reactions, typical of aromatic compounds. The presence of the bromine atom makes it susceptible to nucleophilic attack, facilitating various transformations:

- Nucleophilic Substitution: The bromine can be replaced by nucleophiles such as amines or thiols.

- Reduction Reactions: The bromine can be reduced to hydrogen, yielding 4-methylquinoline.

- Coupling Reactions: It can participate in coupling reactions with other aromatic systems, forming more complex structures.

2-Bromo-4-methylquinoline exhibits significant biological activity, particularly as an inhibitor of certain cytochrome P450 enzymes (CYP1A2 and CYP2C19) which are crucial in drug metabolism. This inhibition can affect the pharmacokinetics of co-administered drugs, making it a compound of interest in pharmacological studies. Furthermore, its derivatives have shown promise in anti-cancer and anti-inflammatory research due to their ability to interact with biological targets.

Various methods have been developed for synthesizing 2-Bromo-4-methylquinoline:

- Bromination of 4-Methylquinoline: A common method involves the bromination of 4-methylquinoline using bromine in an inert solvent under controlled temperatures to enhance selectivity and yield.

- Continuous Bromination Process: This method utilizes continuous flow technology for the bromination of p-cresol to produce 2-bromo-4-methylphenol, which can then be converted to 2-bromo-4-methylquinoline through further reactions .

- Diels-Alder Reactions: Some synthetic routes involve Diels-Alder cycloaddition reactions using suitable diene and dienophile combinations.

2-Bromo-4-methylquinoline finds applications across various fields:

- Pharmaceuticals: Used as an intermediate in the synthesis of drugs targeting specific diseases.

- Material Science: Its derivatives are explored for use in organic semiconductors and photovoltaic materials.

- Chemical Research: It serves as a model compound for studying reaction mechanisms in quinoline chemistry.

Studies on the interaction of 2-Bromo-4-methylquinoline with biological systems have revealed its role as an inhibitor of cytochrome P450 enzymes. Such interactions are critical for understanding drug-drug interactions and metabolic pathways. Additionally, research into its binding affinity with various receptors has shown potential implications for therapeutic development.

Several compounds share structural similarities with 2-Bromo-4-methylquinoline. Here is a comparison highlighting its uniqueness:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 4-Bromo-2-methylquinoline | 50488-44-3 | Similar brominated quinoline structure; different substitution pattern. |

| 3-Bromo-4-methylquinoline | 64658-04-4 | Different position of bromine; altered reactivity profile. |

| 6-Bromoquinoline | 10065-66-0 | Lacks methyl substitution; primarily used in dye synthesis. |

| 2-Methylquinoline | 91-63-0 | No halogen substitution; serves as a precursor for various derivatives. |

| 4-Aminomethylquinoline | 1095661-17-8 | Amino group substitution alters biological activity significantly. |